REACTION_CXSMILES
|
[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])(=[O:20])[C:2]1[C:3](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5].[H][H]>>[CH:3]1([C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5])[CH2:16][CH2:17][CH2:18][CH2:19][CH:2]1[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])=[O:20]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
|
Name
|
catalyst A
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out at 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(CCCC1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])(=[O:20])[C:2]1[C:3](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5].[H][H]>>[CH:3]1([C:4]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:5])[CH2:16][CH2:17][CH2:18][CH2:19][CH:2]1[C:1]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([CH3:30])[CH3:29])=[O:20]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCC(C)C
|
Name
|
catalyst A
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out at 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(CCCC1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |